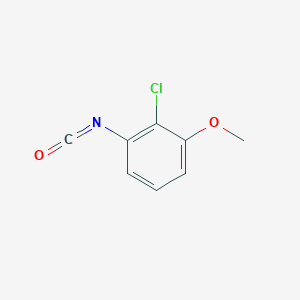
2-Chloro-1-isocyanato-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-isocyanato-3-methoxybenzene, also known as o-chlorophenyl isocyanate, is a chemical compound with the molecular formula C8H6ClNO. It is a colorless liquid with a pungent odor and is used in various scientific research applications due to its unique properties.
Mechanism of Action
2-Chloro-1-isocyanato-3-methoxybenzene reacts with the amino groups of proteins and peptides, forming stable urea linkages. This modification can alter the biological activity of the modified protein or peptide. The modified molecule can also be used as a probe to study protein-protein interactions or protein-DNA interactions.
Biochemical and Physiological Effects
The modification of proteins and peptides with 2-Chloro-1-isocyanato-3-methoxybenzene can have various biochemical and physiological effects. For example, modification of a peptide can increase its stability, alter its binding affinity, or change its biological activity. The modified protein or peptide can also be used as a therapeutic agent or diagnostic tool.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-1-isocyanato-3-methoxybenzene in lab experiments is its ability to modify proteins and peptides without affecting their overall structure. This allows for the precise modification of specific amino acid residues. One limitation is that the modification can only be made on amino groups, limiting the number of possible modifications.
Future Directions
There are many future directions for the use of 2-Chloro-1-isocyanato-3-methoxybenzene in scientific research. One direction is the development of new methods for the synthesis of PNAs and other modified peptides. Another direction is the use of modified proteins and peptides as therapeutic agents for the treatment of various diseases. Additionally, the modification of proteins and peptides with 2-Chloro-1-isocyanato-3-methoxybenzene can be used to study protein-protein interactions and protein-DNA interactions, leading to a better understanding of cellular processes.
Synthesis Methods
2-Chloro-1-isocyanato-3-methoxybenzene can be synthesized by reacting o-chloroaniline with phosgene and sodium methoxide. The reaction takes place in the presence of a solvent such as toluene or chloroform. The resulting product is then purified by distillation or recrystallization.
Scientific Research Applications
2-Chloro-1-isocyanato-3-methoxybenzene is widely used in scientific research for its ability to modify proteins and peptides. It is commonly used in the synthesis of peptide nucleic acids (PNAs), which are synthetic molecules that mimic the structure of DNA. PNAs have various applications in molecular biology, including gene regulation, diagnostics, and therapeutics.
properties
CAS RN |
183513-64-6 |
|---|---|
Product Name |
2-Chloro-1-isocyanato-3-methoxybenzene |
Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-1-isocyanato-3-methoxybenzene |
InChI |
InChI=1S/C8H6ClNO2/c1-12-7-4-2-3-6(8(7)9)10-5-11/h2-4H,1H3 |
InChI Key |
JWHPQBAWKJSXAL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1Cl)N=C=O |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N=C=O |
synonyms |
Benzene, 2-chloro-1-isocyanato-3-methoxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S)-1-[(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-[(2S)-2-methoxycarbonylpyrrolidine-1-carbonyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B71340.png)
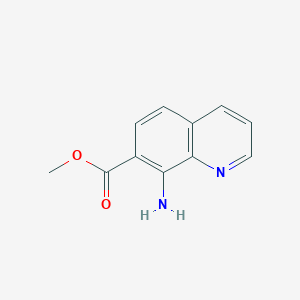
![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)
![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)
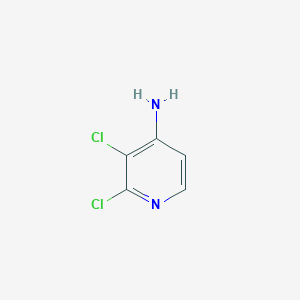


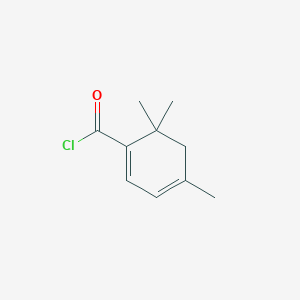
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)
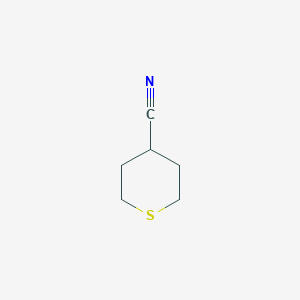

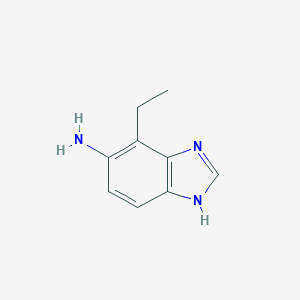
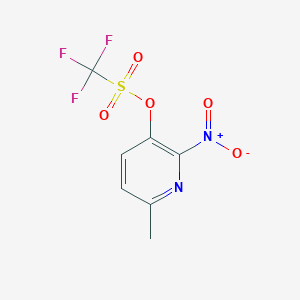
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)